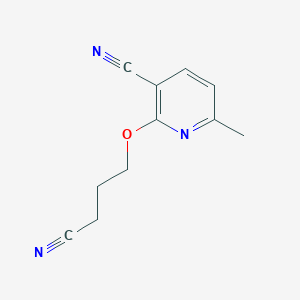

2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-(3-cyanopropoxy)-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-9-4-5-10(8-13)11(14-9)15-7-3-2-6-12/h4-5H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMBMIDWAGMRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)OCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile typically involves the alkylation of a pyridine derivative with a cyanopropyl halide. One common method involves the reaction of 6-methylpyridine-3-carbonitrile with 3-bromopropionitrile in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically around 70°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the nitrile groups to amines, which can further react to form other derivatives.

Substitution: The cyanopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyanopropoxy group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. Additionally, the pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-3-carbonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 2-(3-cyanopropoxy)-6-methylpyridine-3-carbonitrile with structurally related compounds (Table 1), followed by a detailed analysis.

Table 1: Structural and Functional Comparison of Pyridine-3-carbonitrile Derivatives

Key Comparative Analysis

Substituent Effects on Reactivity and Applications Electron-Withdrawing vs. Electron-Donating Groups: The 3-cyanopropoxy group in the target compound combines a nitrile (electron-withdrawing) with an ether chain (moderately electron-donating), enabling balanced reactivity in nucleophilic substitutions or cycloadditions. In contrast, 4-chloro-6-methyl-2-oxo-3-pyridinecarbonitrile has a strongly electron-withdrawing oxo group, enhancing electrophilicity at position 4 for amine substitutions. Biological Activity: Derivatives with sulfur-containing substituents (e.g., 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile ) show marked antibacterial and cytotoxic activities, likely due to thiophene’s bioisosteric effects. The absence of such groups in the target compound suggests it may prioritize synthetic utility over direct bioactivity.

Physical Properties Solubility: The 3-cyanopropoxy group increases hydrophilicity compared to 6-methylpyridine-3-carbonitrile but less than amino-substituted analogs (e.g., 2-Amino-4-(3-bromophenyl)-6-methylpyridine-3-carbonitrile ). Thermal Stability: Compounds with acetyl or methoxyphenyl groups (e.g., 5-Acetyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile ) exhibit higher crystallinity and thermal stability due to planar aromatic systems.

Synthetic Versatility The target compound’s cyanopropoxy group offers a handle for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines). This contrasts with 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile , where the 2-oxopropoxy group may undergo keto-enol tautomerism, complicating downstream reactions.

Biological Performance While the target compound’s bioactivity is undocumented, structurally related derivatives with halogen or amino groups (e.g., 2-Amino-4-(3-bromophenyl)-6-methylpyridine-3-carbonitrile ) demonstrate enhanced antimicrobial potency, highlighting the importance of polar substituents in target engagement.

Biological Activity

2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Name : 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile

- CAS Number : 174895-32-0

- Molecular Weight : 201.229 g/mol

- InChI Key : GDMBMIDWAGMRDM-UHFFFAOYSA-N

Synthesis

The synthesis typically involves alkylation of a pyridine derivative with a cyanopropyl halide. A common method includes:

- Starting Material : 6-methylpyridine-3-carbonitrile

- Reagent : 3-bromopropionitrile

- Base : Potassium carbonate

- Solvent : N,N-dimethylformamide (DMF)

- Temperature : 70°C for several hours to ensure complete conversion.

The biological activity of 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile is attributed to its interaction with various molecular targets, including enzymes and receptors. The cyanopropoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the pyridine ring may participate in π-π stacking interactions, enhancing binding stability.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

Anticancer Activity

Research indicates that derivatives of pyridine compounds can exhibit anticancer properties by inhibiting specific enzymes associated with tumor growth. For instance, compounds similar to 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile have shown potential as EZH2 inhibitors, which are involved in epigenetic regulation of gene expression in cancer cells .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymes, potentially affecting metabolic pathways critical for cell proliferation and survival. The precise targets and inhibition mechanisms are subjects of ongoing research.

Case Studies

- EZH2 Inhibition Study :

- Pharmacological Screening :

- In a pharmacological screening of various pyridine derivatives, 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile displayed promising results in assays targeting cancer cell lines, suggesting further exploration as a lead compound for drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(3-Cyanopropoxy)benzonitrile | Benzene derivative | Anticancer properties |

| Tris[2-(3′-cyanopropoxy)phenyl]phosphine oxide | Phosphine oxide core | Enzyme inhibition |

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile, and how can reaction yields be optimized?

- Answer: The compound can be synthesized via nucleophilic substitution or multi-step protocols involving pyridine ring functionalization. For example, trifluoromethylpyridine derivatives (structurally analogous) are synthesized via halogen exchange reactions using sulfolane as a solvent and potassium fluoride as a catalyst . Yield optimization may involve controlling reaction temperature (e.g., 80–100°C for halogen substitution) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical, as demonstrated in studies on pyridine-3-carbonitrile analogs .

Q. Which spectroscopic techniques are most effective for characterizing 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile?

- Answer:

- NMR Spectroscopy : H and C NMR are used to confirm the presence of methyl, cyano, and alkoxy groups. For instance, F NMR is employed in related trifluoromethylpyridine derivatives to track fluorine substituents .

- IR Spectroscopy : Peaks near 2243 cm confirm the cyano group, while alkoxy C-O stretches appear at 1209–1037 cm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight, as seen in studies on 5-halo-6-trifluoromethylpyridine-3-carbonitriles .

Q. What purification methods ensure high purity for biological or catalytic studies?

- Answer: Recrystallization using polar aprotic solvents (e.g., ethanol or acetonitrile) is effective. Chromatographic methods, such as silica gel column chromatography with ethyl acetate/hexane gradients, are widely used for pyridine-3-carbonitrile derivatives . Purity >97% is achievable, as reported for similar compounds in crystallography studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyano and alkoxy groups in 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile?

- Answer: Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites. For example, the cyano group’s electron-withdrawing effect reduces aromatic ring electron density, making the alkoxy group susceptible to nucleophilic attack. Studies on trifluoromethylpyridines used B3LYP/6-31G(d) basis sets to predict regioselectivity in substitution reactions . Molecular docking may further predict interactions with biological targets .

Q. What strategies resolve discrepancies between in vitro and in silico biological activity data for pyridine-3-carbonitrile derivatives?

- Answer:

- Experimental Validation : Re-test in vitro activity under standardized conditions (e.g., MIC assays for antibacterial studies) .

- Data Normalization : Account for solvent effects (e.g., DMSO concentration) and cell line variability.

- Machine Learning : Train models on structural descriptors (e.g., LogP, PSA) to predict bioactivity, as seen in studies linking pyridine-3-carbonitrile derivatives to cytotoxicity .

Q. How does the 3-cyanopropoxy group influence electronic properties and crystal packing?

- Answer: X-ray crystallography of 5-acetyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile derivatives reveals that bulky substituents like alkoxy groups induce steric hindrance, altering dihedral angles (e.g., 4.5°–12.3° deviations from planarity) . The cyano group’s electron-withdrawing effect stabilizes intermolecular interactions via C-H···N hydrogen bonds, as shown in crystal structures with R_2$$^2(8) motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.